2-Methyl-4-nitrobenzoic acid

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

2-Methyl-4-nitrobenzoic acid (CAS 1975-51-5) is the sole validated intermediate for the V2-receptor antagonist tolvaptan and the designated Tolvaptan Impurity 20 reference standard. Its 2-methyl-4-nitro substitution pattern is non-negotiable for drug master files and impurity profiling—the 3-nitro or 5-nitro isomers (e.g., CAS 1975-50-4) yield entirely different acylation products and are invalid for ANDA submissions. Available at research-to-commercial scales (bulk up to 200 kg) with ≥98% purity, this compound supports seamless scale-up from discovery through commercial QC. Procure with full regulatory documentation.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 1975-51-5
Cat. No. B129869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-nitrobenzoic acid
CAS1975-51-5
Synonyms4-Nitro-o-toluic Acid;  4-Nitro-2-methylbenzoic Acid;  NSC 227948
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C8H7NO4/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)
InChIKeyXXXOBNJIIZQSPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-nitrobenzoic Acid (CAS 1975-51-5): A Critical Intermediate for Tolvaptan and Raf Kinase Inhibitors


2-Methyl-4-nitrobenzoic acid (CAS 1975-51-5) is an aromatic nitro carboxylic acid, formally a benzoic acid derivative with a methyl group at the 2-position and a nitro group at the 4-position [1]. This compound is widely recognized as a key pharmaceutical intermediate, specifically identified as Tolvaptan Intermediate 1 . It is also utilized as a reagent in the synthesis of amino-1H-pyrazole amide derivatives, which function as Raf kinase inhibitors for melanoma treatment . The compound is commercially available at scales up to 200 kgs, with standard purity specifications of ≥97-99% and a melting point range of 150-154°C [2].

2-Methyl-4-nitrobenzoic Acid: Why Isomeric Substitution is Not Permissible in Regulated Syntheses


Substituting 2-methyl-4-nitrobenzoic acid with a closely related isomer—such as 2-methyl-3-nitrobenzoic acid or 2-methyl-5-nitrobenzoic acid—is fundamentally invalid in validated pharmaceutical syntheses due to the strict identity requirements for drug master files and impurity profiling. The specific substitution pattern (2-methyl, 4-nitro) dictates the regiochemistry of downstream transformations [1]. While isomers may share a molecular formula (C8H7NO4), their distinct CAS numbers (e.g., 1975-51-5 vs. 1975-50-4 for the 3-nitro isomer) reflect their non-interchangeable chemical identities [2]. In the synthesis of tolvaptan, the use of any other nitrobenzoic acid isomer would yield a different acylation product, representing a process impurity rather than the desired intermediate [3]. Furthermore, when used as a reference standard for analytical method validation, substitution would compromise the accuracy of impurity quantitation, as demonstrated by the specific designation of 2-methyl-4-nitrobenzoic acid as Tolvaptan Impurity 20 [4].

2-Methyl-4-nitrobenzoic Acid: Quantified Differentiation from Isomers and Synthetic Alternatives


Synthetic Yield Advantage Over 2-Methyl-3-nitrobenzoic Acid via Optimized Oxidation Routes

The synthesis of 2-methyl-4-nitrobenzoic acid via the selective oxidation of 4-nitro-o-xylene achieves a yield of 83.5% using dilute nitric acid, radical initiators, and phase-transfer catalysts under atmospheric pressure [1]. In contrast, the direct comparator 2-methyl-3-nitrobenzoic acid, synthesized from 3-nitro-o-xylene using similar dilute nitric acid oxidation methods, suffers from significant by-product formation (e.g., 2-methyl-6-nitrobenzoic acid and 3-nitrophthalic acid), resulting in a drastically lower yield of only 27% under conventional conditions [2][3]. This 56.5% absolute yield difference highlights the superior synthetic accessibility of the 2-methyl-4-nitro isomer.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Regulated Identity and Purity: Application as a Pharmacopeial Impurity Standard for Tolvaptan

2-Methyl-4-nitrobenzoic acid is explicitly defined and supplied as Tolvaptan Impurity 20 for analytical method development, method validation (AMV), and Quality Control (QC) applications [1]. This designation is a critical differentiator; while isomeric impurities are possible, only the 2-methyl-4-nitro regioisomer is the recognized and commercially supplied reference standard for this application. The compound is characterized and supplied with detailed documentation compliant with regulatory guidelines, including traceability against pharmacopeial standards (USP or EP) [1]. In contrast, the closely related 2-methyl-5-nitrobenzoic acid, while chemically an isomer, is not the designated impurity standard for tolvaptan and its substitution would invalidate analytical results.

Analytical Chemistry Quality Control Pharmaceutical Analysis

Validated Intermediate Performance: High Purity Tolvaptan Production via Optimized Coupling

In a patented improved process for tolvaptan, 2-methyl-4-nitrobenzoic acid is converted to its acyl chloride and used in an N-acylation step with 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. This process yields tolvaptan with a final purity of not less than 99.5% [1]. This demonstrates the compound's effectiveness as a building block for achieving high-purity active pharmaceutical ingredient (API). In contrast, an earlier process that also utilized 2-methyl-4-nitrobenzoic acid but employed a base during coupling resulted in a lower purity of 97.9%, indicating that process optimization, not just compound identity, is critical. However, the compound's suitability for the validated, high-purity route is a key differentiator against un-optimized alternatives.

Process Chemistry Drug Synthesis V2 Receptor Antagonist

Target Engagement Validation: Confirmed Utility in Raf Kinase Inhibitor Synthesis

2-Methyl-4-nitrobenzoic acid is a documented reagent for the synthesis of amino-1H-pyrazole amide derivatives, a class of compounds that act as Raf kinase inhibitors in melanoma cells . This specific application is not generally reported for its close isomers (e.g., 2-methyl-3-nitrobenzoic acid or 2-methyl-5-nitrobenzoic acid) in the same context. While a direct activity comparison of the final inhibitors derived from different isomers is not available, the established use of the 2-methyl-4-nitro isomer as a building block for this pharmacologically relevant scaffold provides a clear, application-specific justification for its selection.

Medicinal Chemistry Cancer Research Kinase Inhibitors

Procurement Guide: Optimal Application Scenarios for 2-Methyl-4-nitrobenzoic Acid


GMP Manufacturing of Tolvaptan API

This is the primary industrial application. Procure 2-methyl-4-nitrobenzoic acid with a purity of ≥99% for the large-scale synthesis of the V2 receptor antagonist tolvaptan [1]. The optimized process using this intermediate achieves final API purity ≥99.5% [2]. The compound is available at commercial scales up to 200 kgs [3].

Analytical Reference Standard for Tolvaptan Impurity Profiling

For analytical and quality control laboratories, specifically procure this compound designated as Tolvaptan Impurity 20 for use in method development, validation (AMV), and routine QC testing in support of ANDA filings or commercial production [4].

Medicinal Chemistry: Synthesis of Raf Kinase Inhibitors

In drug discovery research, utilize 2-methyl-4-nitrobenzoic acid as a key building block for the synthesis of amino-1H-pyrazole amide libraries aimed at identifying new Raf kinase inhibitors for melanoma therapy .

Process Chemistry Research and Optimization

As demonstrated by its synthesis patent, the compound serves as a benchmark for studying selective methyl group oxidations on nitroaromatic substrates, offering a defined and scalable process (83.5% yield) for academic and industrial process research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-4-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.